molecular formula C16H11F2N3O2S B2699112 N'-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 478062-75-8

N'-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Cat. No.: B2699112
CAS No.: 478062-75-8
M. Wt: 347.34
InChI Key: RPVNQDWEFJZEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the core thiophene ring, followed by the introduction of the pyrrole group and the difluorobenzoyl moiety. Common reagents used in these steps include halogenated benzenes, pyrrole, and thiophene derivatives, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings, where halogen atoms or other substituents can be replaced.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide include other benzoyl-pyrrole-thiophene derivatives. These compounds share structural similarities but may differ in the specific substituents attached to the core rings.

Uniqueness

The uniqueness of N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide lies in its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

N'-(2,6-difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2S/c17-10-4-3-5-11(18)13(10)15(22)19-20-16(23)14-12(6-9-24-14)21-7-1-2-8-21/h1-9H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVNQDWEFJZEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327270
Record name N'-(2,6-difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478062-75-8
Record name N'-(2,6-difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.